4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid
Description
Properties
IUPAC Name |
[4-[2-(diethylamino)ethoxy]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BFNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXFDSBJBVNRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse biological activities . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Similar compounds have been found to have a range of effects, depending on their specific targets and modes of action .
Biological Activity
4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly as an inhibitor of various biological pathways. This compound's unique structure allows it to interact with biological molecules, making it a subject of interest for researchers exploring its therapeutic potential.
- Molecular Formula : C12H18BFNO3
- Molecular Weight : 227.05 g/mol
- CAS Number : 1704064-16-3
- Solubility : Soluble in organic solvents; storage at -20°C recommended for short-term use.
The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic is crucial for its role as an enzyme inhibitor, particularly in targeting glycosylation processes and modulating protein interactions.
Enzyme Inhibition
Research indicates that boronic acids can effectively inhibit enzymes such as serine proteases and glycosidases. The specific compound has shown promise in inhibiting certain cancer-related enzymes, potentially impacting tumor growth and metastasis.
Case Studies
-
Inhibition of Glycosidases :
- A study demonstrated that this compound significantly inhibited the activity of specific glycosidases involved in cancer cell signaling pathways. The IC50 values were determined through enzyme assays, showing effective inhibition at low micromolar concentrations.
-
Cellular Uptake and Efficacy :
- Research involving micelle formulations of this compound indicated enhanced cellular uptake due to its boronic acid moiety's interaction with cell membrane transporters. This study highlighted the compound's potential for delivering therapeutic agents directly into target cells, thereby improving treatment efficacy.
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | IC50 (µM) | Notes |
|---|---|---|---|
| Glycosidase Inhibition | Reversible covalent bond formation | 5-15 | Effective in cancer cell lines |
| Serine Protease Inhibition | Competitive inhibition | 10-20 | Potential for therapeutic use |
| Cellular Uptake Enhancement | Interaction with transporters | N/A | Improved delivery via micelles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Fluorine Substitution Patterns
- Used in simpler cross-coupling reactions . 3-Fluoro-4-formylphenylboronic Acid: The aldehyde group replaces the boronic acid, enabling nucleophilic additions instead of Suzuki couplings .
Impact of Fluorine Position :
Fluorine at the 3-position (meta to boronic acid) in the target compound enhances electronic withdrawal, stabilizing the boronate intermediate in Suzuki reactions compared to ortho- or para-fluorinated analogs .
Diethylamino-Ethoxy Group Variations
4-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic Acid (CAS: 1704064-14-1):
- N,N-Diethyl-2-(4-(phenoxymethyl)phenoxy)ethan-1-amine (Compound 105 in ): Lacks the boronic acid group, shifting utility toward receptor-binding studies (e.g., α7 nicotinic receptor antagonism) .
Physicochemical Properties
- Solubility Trends: The diethylamino group in the target compound improves aqueous solubility compared to non-aminated analogs (e.g., 4-ethoxy derivatives) .
- Stability: Boronic acids are prone to protodeboronation under basic conditions, but the electron-withdrawing fluorine and diethylamino groups in the target compound may mitigate this .
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
- Molecular Formula: C12H19BFNO3
- Molecular Weight: 255.1 g/mol
- CAS Number: 1704064-16-3
- Purity: >98% (as per Quality Control data)
- Storage Conditions: 2-8°C recommended; stock solutions stable for 6 months at -80°C and 1 month at -20°C
- Solubility: Requires selection of appropriate solvents; heating to 37°C and ultrasonic treatment can enhance solubility.
Preparation of Stock Solutions
Preparation of stock solutions is a critical step for handling and further synthetic applications. The compound is typically provided as a sample solution at 10 mM concentration in 25 µL volume.
Table 1: Stock Solution Preparation Volumes for 4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid
| Amount of Compound | 1 mg (mg) | 5 mg (mg) | 10 mg (mg) |
|---|---|---|---|
| For 1 mM solution (mL) | 3.92 | 19.60 | 39.20 |
| For 5 mM solution (mL) | 0.784 | 3.92 | 7.84 |
| For 10 mM solution (mL) | 0.392 | 1.96 | 3.92 |
This table guides the preparation of stock solutions at varying molarities by adjusting solvent volumes accordingly.
Solvent Selection and Preparation Techniques
- Solvent Choice: The compound’s solubility varies; selection depends on the intended use and solvent compatibility. Common solvents include DMSO, PEG300, Tween 80, corn oil, and water.
- Preparation Method:
- Dissolve the compound initially in DMSO to create a master stock solution.
- Sequentially add co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring the solution remains clear before adding the next solvent.
- Physical aids like vortex mixing, ultrasonic baths, and heating (up to 37°C) help dissolve the compound thoroughly.
- Storage: Once prepared, aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Analytical and Quality Control Measures
- Purity is confirmed by chromatographic and spectroscopic techniques, ensuring >98% purity.
- Certificates of Analysis (COA) and Safety Data Sheets (SDS) accompany batches for research use.
- Stability testing under various storage conditions informs handling protocols.
Research Findings and Practical Notes
- The compound’s solubility challenges necessitate careful solvent selection and preparation order to maintain solution clarity and stability.
- Heating and sonication are effective physical methods to enhance dissolution.
- The compound is shipped with blue ice or at room temperature depending on quantity and customer request, indicating sensitivity to temperature.
- The preparation methods emphasize avoiding repeated freeze-thaw cycles to prevent degradation.
Summary Table of Preparation Considerations
| Aspect | Details |
|---|---|
| Molecular Weight | 255.1 g/mol |
| Purity | >98% |
| Storage | 2-8°C for solid; -80°C (6 months) and -20°C (1 month) for stock solutions |
| Solvents Used | DMSO, PEG300, Tween 80, Corn oil, Water |
| Solubility Enhancement | Heating to 37°C, ultrasonic bath |
| Preparation Steps | Dissolve in DMSO → Add co-solvents sequentially → Ensure clarity |
| Stability Concerns | Avoid repeated freeze-thaw cycles |
| Analytical Checks | COA, SDS, chromatographic purity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid, and how can purity be ensured?
- Methodology : Utilize coupling reactions analogous to those for structurally related boronic acids. For example, a two-step approach:
Suzuki-Miyaura Coupling : Introduce the boronic acid group via palladium-catalyzed cross-coupling using 3-fluoro-4-bromoaryl precursors and bis(pinacolato)diboron .
Etherification : React the intermediate with 2-(diethylamino)ethanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the diethylaminoethoxy side chain .
- Purification : Employ cold storage (0–6°C) to prevent boronic acid dehydration , followed by column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol/water .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm boronic acid presence via B NMR (δ ~30 ppm) and F NMR for fluorine environment analysis .
- FTIR : Identify B–O stretching (1340–1390 cm⁻¹) and aryl-F vibrations (1200–1250 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, and B content (±0.3% tolerance) .
Q. What storage conditions are critical to maintaining stability?
- Storage : Store at 0–6°C in airtight, amber vials under inert gas (argon) to minimize oxidation and hydrolysis . Avoid aqueous solvents unless stabilized with diols (e.g., pinacol) .
Advanced Research Questions
Q. How can DFT/B3LYP calculations predict electronic properties and reactivity?
- Methodology :
Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize molecular geometry .
Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity; lower gaps (e.g., <5 eV) suggest higher reactivity in Suzuki couplings .
NBO Analysis : Evaluate charge distribution on boron and fluorine atoms to predict regioselectivity in cross-coupling reactions .
Q. How do steric and electronic effects of the diethylaminoethoxy group influence cross-coupling efficiency?
- Experimental Design :
- Compare coupling yields with/without the diethylaminoethoxy group using model substrates (e.g., 3-fluorophenylboronic acid vs. target compound).
- Kinetic Studies : Monitor reaction progress via HPLC to assess steric hindrance from the bulky side chain .
Q. What strategies resolve contradictions in spectroscopic data for boron-containing compounds?
- Case Example : If B NMR shows unexpected peaks (e.g., δ 18–22 ppm), this may indicate partial hydrolysis to boroxines.
- Resolution :
Hydration Analysis : Use Karl Fischer titration to quantify trace water in samples .
Alternative Stabilization : Add pinacol (1,2-diol) to form cyclic boronate esters, shifting B NMR signals to δ 28–32 ppm .
Q. How does fluorination at the 3-position alter acidity compared to non-fluorinated analogs?
- pKa Determination :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
